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molecular formula C7H10N2O4S2 B051972 3-(Ethylsulfonyl)pyridine-2-sulfonamide CAS No. 117671-01-9

3-(Ethylsulfonyl)pyridine-2-sulfonamide

Cat. No. B051972
M. Wt: 250.3 g/mol
InChI Key: ZVAJJLYQUHJURI-UHFFFAOYSA-N
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Patent
US05102444

Procedure details

Using the second half of the procedure of Example 4 (i.e., the trifluoroacetic acid reaction), 9.0 g (0.029 mol) of the product from Example 9 was converted to 4.2 g (58%) of the title compound: m.p. 211°-212.5°; NMR (DMSO-d6, 200 MHz) 1.15 (3H, t, J=7 Hz), 3.4 (NH2), 3.7 (2H, q, J=7 Hz), 7.9 (1H, m), 8.5 (1H, m), 8.95 (1H, m); IR (nujol) 3370, 3190, 1350, 1310, 1180 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
9 g
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.CC([NH:12][S:13]([C:16]1[C:21]([S:22]([CH2:25][CH3:26])(=[O:24])=[O:23])=[CH:20][CH:19]=[CH:18][N:17]=1)(=[O:15])=[O:14])(C)C>>[CH2:25]([S:22]([C:21]1[C:16]([S:13]([NH2:12])(=[O:14])=[O:15])=[N:17][CH:18]=[CH:19][CH:20]=1)(=[O:24])=[O:23])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
product
Quantity
9 g
Type
reactant
Smiles
CC(C)(C)NS(=O)(=O)C1=NC=CC=C1S(=O)(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)C=1C(=NC=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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